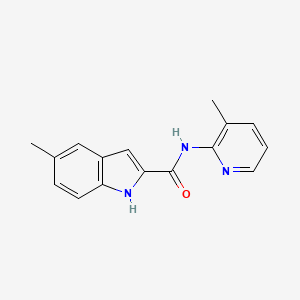
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the inhibition of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, which is a serine/threonine kinase that plays a key role in many cellular processes. 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has two isoforms, 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamideα and 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamideβ, which have overlapping but distinct functions. Inhibition of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been shown to have a wide range of effects on cellular processes, including regulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide are complex and depend on the specific cellular context in which the compound is used. In general, inhibition of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-tumor effects. However, the effects of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibition on other cellular processes, such as glucose metabolism and insulin signaling, are less well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide is its potency and selectivity as a 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibitor, which makes it a valuable tool for studying the role of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in cellular processes. However, the compound has some limitations, including its relatively high cost and the potential for off-target effects at high concentrations. Additionally, the compound may have limited solubility in some experimental systems, which can affect its efficacy.
Orientations Futures
There are many potential future directions for research on 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibitors that can be used as therapeutic agents for neurodegenerative diseases and other conditions. Another area of research is the exploration of the effects of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibition on other cellular processes, such as glucose metabolism and insulin signaling. Additionally, the compound may have potential applications in the study of other diseases and conditions, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the reaction of 5-methylindole-2-carboxylic acid with 3-methyl-2-pyridylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The purity of the compound can be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been implicated in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to have neuroprotective effects in animal models. 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been shown to be a potent and selective inhibitor of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, making it a promising candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-6-13-12(8-10)9-14(18-13)16(20)19-15-11(2)4-3-7-17-15/h3-9,18H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSJXSCIXASDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)
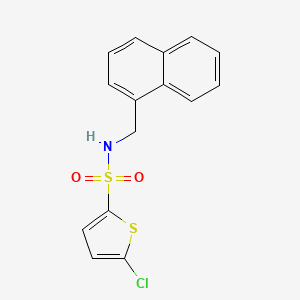
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
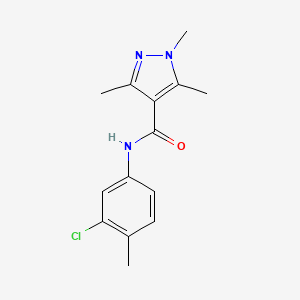
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
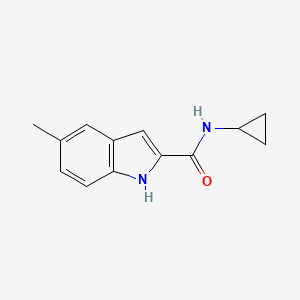
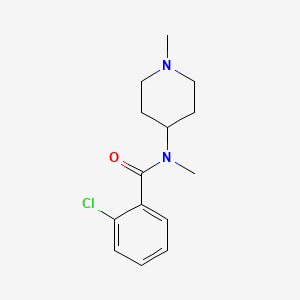
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)
![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)